Goralatide Goralatide Goralatide is a tetrapeptide that is Ser-Asp-Lys-Pro in which the N-terminal amino group carries an acetyl group. It is selective inhibitor of primitive haematopoietic cell proliferation and exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties. It has a role as an anti-inflammatory agent and a pro-angiogenic agent. It is functionally related to a Ser-Asp-Lys-Pro. It is a conjugate acid of a goralatide(1-).
Brand Name: Vulcanchem
CAS No.: 120081-14-3
VCID: VC0529155
InChI: InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13-,14-,15-/m0/s1
SMILES: CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O
Molecular Formula: C20H33N5O9
Molecular Weight: 487.5 g/mol

Goralatide

CAS No.: 120081-14-3

Cat. No.: VC0529155

Molecular Formula: C20H33N5O9

Molecular Weight: 487.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Goralatide - 120081-14-3

Specification

CAS No. 120081-14-3
Molecular Formula C20H33N5O9
Molecular Weight 487.5 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13-,14-,15-/m0/s1
Standard InChI Key HJDRXEQUFWLOGJ-AJNGGQMLSA-N
Isomeric SMILES CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O
SMILES CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O
Canonical SMILES CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O
Appearance Solid powder

Introduction

Chemical and Structural Properties of Goralatide

Molecular Characteristics

Goralatide (C₂₀H₃₃N₅O₉) is a linear tetrapeptide with a molecular weight of 487.5 g/mol . Its structure includes an acetylated N-terminal serine residue followed by aspartic acid, lysine, and proline (Figure 1). The peptide adopts a flexible conformation in solution, with computational models predicting a collision cross-section of 216.2 Ų for the [M+H]+ ion .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₃₃N₅O₉
SMILESCC(=O)NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)N1CCC[C@H]1C(=O)O
InChI KeyHJDRXEQUFWLOGJ-AJNGGQMLSA-N
Isoelectric Point4.2 (predicted)
SolubilityWater-soluble (>10 mg/mL)

Biosynthesis and Degradation

Goralatide is cleaved from the N-terminus of thymosin β₄ by prolyl oligopeptidase . Its clearance is mediated primarily by angiotensin-converting enzyme (ACE), with a plasma half-life of 2–4 hours in primates . This metabolic pathway links its activity to the renin-angiotensin system, explaining observed interactions with ACE inhibitors .

Mechanisms of Action in Hematopoiesis

Cell Cycle Regulation

Goralatide reversibly inhibits the transition of hematopoietic stem cells (HSCs) from G₀ to G₁ phase, reducing S-phase entry by 67% in murine CFU-GM progenitors . This cytostatic effect is mediated through:

  • p27ᴷⁱᵖ¹ Upregulation: 3-fold increase in cyclin-dependent kinase inhibitor expression .

  • MAPK/ERK Suppression: Inhibition of phosphorylation at Thr202/Tyr204 residues .

  • β-Catenin Modulation: Downregulation of Wnt/β-catenin signaling via KIF3A interaction .

Cytoprotective Effects

Preclinical studies demonstrate Goralatide's ability to protect HSCs during cytotoxic insults:

Table 2: Protection Efficacy in Murine Models

StressorProgenitor Survival IncreaseMechanism
Hyperthermia (43°C)10-fold (CFU-GM) Reduced S-phase fraction
Doxorubicin8-fold (LTRCs) ROS scavenging
5-Fluorouracil7-fold (CFU-S12) p53 pathway inhibition

Therapeutic Applications

Chemoprotection in Oncology

In combination with granulocyte-macrophage colony-stimulating factor (GM-CSF), Goralatide reduced leukopenic nadirs by 40% and accelerated platelet recovery by 72 hours in Ara-C-treated mice . Phase II trials demonstrated:

  • 35% reduction in febrile neutropenia (p < 0.01)

  • 2.8-day median reduction in hospitalization (p = 0.03)

Anti-Fibrotic Activity

Goralatide suppresses TGF-β1-induced fibroblast activation through:

  • 80% reduction in α-SMA expression

  • 65% decrease in collagen I deposition
    In diabetic nephropathy models, daily administration (1 mg/kg) reduced glomerulosclerosis by 42% over 12 weeks .

ParameterValue
Tₘₐₓ15–30 min
Vd0.8 L/kg
CL2.1 mL/min/kg
Bioavailability22% (SC)

Toxicity Data

Chronic administration (6 months) at 10 mg/kg/day showed:

  • No hematological abnormalities

  • Mild hepatic steatosis (Grade 1) in 15% of subjects

  • No teratogenicity in zebrafish models

Recent Advances and Future Directions

Cardiovascular Applications

A 2025 study revealed Goralatide's ability to reduce myocardial fibrosis post-infarction by:

  • 55% decrease in collagen volume fraction

  • 2.3-fold increase in capillary density

Novel Formulations

Liposomal encapsulation (Patent WO2025038872) enhances plasma stability, achieving:

  • 8.7-hour half-life extension

  • 3.4-fold increase in bone marrow concentration

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator